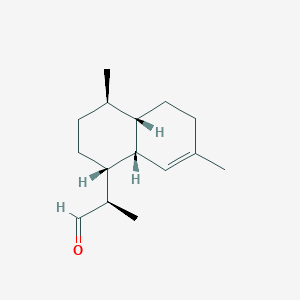

(11R)-dihydroartemisinic aldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8-9,11-15H,4-7H2,1-3H3/t11-,12+,13+,14+,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUSZJFEZXYOAT-QTVXIADOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701124149 | |

| Record name | (αR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-α,4,7-trimethyl-1-naphthaleneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125184-93-2 | |

| Record name | (αR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-α,4,7-trimethyl-1-naphthaleneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125184-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-α,4,7-trimethyl-1-naphthaleneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of 11r Dihydroartemisinic Aldehyde

Upstream Pathway Precursors and Isoprenoid Metabolism

The journey to (11R)-dihydroartemisinic aldehyde begins with the universal precursors of all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com The formation of these five-carbon units occurs through two distinct, yet interconnected, metabolic pathways within the plant cell.

Farnesyl Diphosphate Derivation via Mevalonate (B85504) and Methylerythritol Phosphate Pathways

In Artemisia annua, the biosynthesis of IPP and DMAPP is compartmentalized. The cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway both contribute to the precursor pool. mdpi.comresearchgate.netrsc.org The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. ontosight.ai A series of phosphorylations and a decarboxylation event follow to yield IPP. ontosight.ai Concurrently, the MEP pathway, initiated by the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, generates IPP and DMAPP through a different set of enzymatic reactions. rsc.org

While both pathways are active, there is evidence of cross-talk between them. researchgate.net Ultimately, the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl diphosphate synthase (FDS), yields the 15-carbon compound, farnesyl diphosphate (FPP). researchgate.netnih.gov This molecule serves as the direct precursor for the synthesis of a vast array of sesquiterpenoids, including the amorphane skeleton of artemisinin (B1665778). researchgate.netnih.gov

Enzymatic Conversion from Artemisinic Aldehyde

Following a series of oxidative modifications of amorpha-4,11-diene, the pathway arrives at another critical juncture with the formation of artemisinic aldehyde. It is at this point that the enzyme responsible for the synthesis of this compound exerts its influence.

Artemisinic Aldehyde Δ11(13) Reductase (DBR2)

The conversion of artemisinic aldehyde to this compound is catalyzed by artemisinic aldehyde Δ11(13) reductase, commonly known as DBR2. mdpi.comuniprot.orgresearchgate.net This enzyme plays a pivotal role in the artemisinin biosynthesis pathway by reducing the exocyclic double bond at the C11-C13 position of artemisinic aldehyde. uniprot.orgnih.govwikipedia.org This reduction is a crucial step, as it channels the metabolic flow towards the production of artemisinin and away from the formation of artemisinin B, a related compound derived from artemisinic acid. mdpi.comresearchgate.net

The gene encoding DBR2, designated as AaDBR2, has been successfully cloned and characterized from Artemisia annua. researchgate.netresearchgate.net The isolation of the AaDBR2 cDNA was achieved through a combination of techniques, including partial protein purification, mass spectrometry, and analysis of expressed sequence tags (ESTs). researchgate.net Sequence analysis revealed that DBR2 belongs to the enoate reductase family and shares similarities with plant 12-oxophytodienoate reductases. researchgate.net

Studies have shown that the expression of the AaDBR2 gene is significantly higher in the glandular trichomes of A. annua, which are the primary sites of artemisinin biosynthesis and accumulation. uniprot.orgresearchgate.net This tissue-specific expression pattern underscores the specialized role of DBR2 in the production of artemisinin. uniprot.org Furthermore, variations in the promoter region of the DBR2 gene have been linked to differences in artemisinin yield among various chemotypes of A. annua, highlighting the importance of its transcriptional regulation. nih.gov Overexpression of the AaDBR2 gene in transgenic A. annua plants has been shown to increase the content of both artemisinin and its immediate precursor, dihydroartemisinic acid. nih.gov Interestingly, a homolog of DBR2, named DBR2-Like (DBR2L), has also been identified and shown to possess the same catalytic activity, suggesting it is another key enzyme in the pathway. nih.gov

DBR2 catalyzes the NADPH-dependent reduction of the α,β-unsaturated aldehyde group in artemisinic aldehyde to produce this compound. uniprot.orgresearchgate.net The enzyme exhibits a high degree of specificity for artemisinic aldehyde. researchgate.net While it can reduce other small α,β-unsaturated carbonyl compounds, its affinity for artemisinic aldehyde is markedly higher. uniprot.orgresearchgate.net The optimal pH for DBR2 activity has been reported to be around 7.5. uniprot.org

The kinetic properties of DBR2 have been investigated, revealing a kcat of 2.6 sec⁻¹ with artemisinic aldehyde as the substrate. uniprot.org The enzyme can also utilize NADH as a co-factor, although with a lower catalytic efficiency. uniprot.org The substrate specificity of DBR2 is critical for the efficient production of this compound, which is subsequently converted to dihydroartemisinic acid by aldehyde dehydrogenase 1 (ALDH1), leading to the eventual formation of artemisinin. mdpi.comresearchgate.net

Compound Information

| Compound Name |

| This compound |

| Acetyl-CoA |

| Amorpha-4,11-diene |

| Artemisinic acid |

| Artemisinic aldehyde |

| Artemisinin |

| Artemisinin B |

| Dihydroartemisinic acid |

| Dimethylallyl diphosphate (DMAPP) |

| Farnesyl diphosphate (FPP) |

| Glyceraldehyde-3-phosphate |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| Isopentenyl diphosphate (IPP) |

| Mevalonate |

| Pyruvate |

Enzyme Information

| Enzyme Name | Abbreviation |

| Aldehyde dehydrogenase 1 | ALDH1 |

| Amorpha-4,11-diene synthase | ADS |

| Artemisinic aldehyde Δ11(13) reductase | DBR2 |

| Farnesyl diphosphate synthase | FDS |

Stereoselectivity in this compound Formation

The enzymatic reduction of artemisinic aldehyde by DBR2 is a highly stereoselective process. The enzyme specifically catalyzes the reduction of the exocyclic double bond at the C11-C13 position of artemisinic aldehyde to produce the (11R) enantiomer, this compound. uniprot.org This stereospecificity is crucial as it directs the metabolic pathway towards the synthesis of artemisinin rather than other related compounds. The absence of DBR2 activity leads to the accumulation of artemisinic acid and the subsequent formation of arteannuin B, highlighting the enzyme's critical role in determining the final metabolic product. mdpi.com

Cofactor Requirements for Reductase Activity

The catalytic activity of DBR2 is dependent on specific cofactors. The enzyme utilizes NADPH as its preferred cofactor for the reduction of artemisinic aldehyde. uniprot.org While NADH can also serve as a cofactor, the enzyme shows a significantly higher affinity for NADPH. This preference is reflected in the Michaelis-Menten constant (Kₘ) values, which indicate a much stronger binding affinity for NADPH compared to NADH. The optimal pH for this enzymatic reaction is 7.5. uniprot.org

Table 1: Kinetic Properties of DBR2

| Substrate/Cofactor | Kₘ (μM) | kcat (sec⁻¹) | Notes |

|---|---|---|---|

| Artemisinic aldehyde | 19 | 2.6 | - |

| NADPH | 95 | - | Preferred cofactor |

| NADH | 770 | 1.3 | Lower affinity than NADPH |

Data sourced from UniProtKB. uniprot.org

Investigation of Other Putative Reductases (e.g., AaDbr1 and its Enantioselectivity)

Recent research has identified other enzymes with reductase activity similar to DBR2. A notable example is a DBR2-Like (DBR2L) protein, which is highly homologous to DBR2 and belongs to the same ORR3 family. oup.comnih.gov Functional analyses have confirmed that DBR2L possesses DBR2 activity, capable of catalyzing the conversion of artemisinic aldehyde to dihydroartemisinic aldehyde. nih.gov The expression pattern of the DBR2L gene mirrors that of DBR2, with high levels found in the buds and upper leaves where artemisinin synthesis is most active. nih.gov While its specific enantioselectivity is not detailed separately, its confirmed "DBR2 activity" implies it also produces the (11R) enantiomer, thus serving as another key enzyme in the artemisinin biosynthesis pathway. nih.govoup.com

Pathway Branch Points and Intermediate Flux

The biosynthesis of terpenoids in A. annua involves several branch points where metabolic flux is partitioned between competing pathways. Farnesyl diphosphate (FPP) is a critical intermediate that stands at a major metabolic crossroads. researchgate.netoup.com FPP can be directed towards the artemisinin pathway via the enzyme amorpha-4,11-diene synthase (ADS), or it can be channeled into the synthesis of other sesquiterpenes like β-caryophyllene and β-farnesene, or sterols via squalene (B77637) synthase (SQS). researchgate.netnih.gov

The step catalyzed by DBR2 is another crucial point for metabolic channeling. The substrate, artemisinic aldehyde, can be either reduced by DBR2 to form this compound (leading to artemisinin) or oxidized to artemisinic acid, a precursor for arteannuin B. nih.gov The relative expression and activity of DBR2 are therefore decisive for the metabolic flux. In high-artemisinin producing (HAP) chemotypes, a higher DBR2 expression directs the flux towards dihydroartemisinic acid. mdpi.comnih.gov Conversely, in low-artemisinin producing (LAP) chemotypes, lower DBR2 activity results in a greater accumulation of artemisinic acid and consequently arteannuin B. mdpi.comnih.gov Studies have shown that down-regulating competing pathway genes, such as squalene synthase (SQS) or β-caryophyllene synthase (CPS), can successfully redirect metabolic flux, leading to a significant increase in the content of dihydroartemisinic acid (DHAA) and artemisinin. oup.comnih.gov

Table 2: Impact of Branch Pathway Gene Silencing on Metabolite Content

| Transgenic Plant Line | Target Gene Silenced | Change in Dihydroartemisinic Acid (DHAA) | Change in Artemisinin |

|---|---|---|---|

| anti-CPS | β-Caryophyllene Synthase (CPS) | +132% | +77% |

| anti-BFS | β-Farnesene Synthase (BFS) | +54% | +77% |

| anti-SQS | Squalene Synthase (SQS) | +223% | +71% |

Data adapted from Xiang et al., 2012. nih.gov

Regulation of Biosynthetic Gene Expression

The production of this compound is tightly regulated at the genetic level, primarily through the control of DBR2 and DBR2L gene expression.

Promoter Variations and Their Influence on DBR2 Expression

Significant differences in artemisinin yield between HAP and LAP chemotypes of A. annua have been linked to genetic variations in the promoter regions of the DBR2 and DBR2L genes. oup.comnih.gov Studies have revealed that the promoter sequences of these genes can have insertions or deletions, particularly in LAP varieties. nih.gov These variations directly impact promoter activity, leading to differential expression levels of the reductase enzymes. oup.comnih.gov

Transcriptional Control and Tissue-Specific Expression Profiles (e.g., Glandular Trichomes)

The expression of genes in the artemisinin pathway, including DBR2, is under the control of a network of transcription factors (TFs) and is highly localized to specific tissues. The primary sites of artemisinin biosynthesis are the glandular secretory trichomes (GSTs), which are specialized multicellular structures on the surface of the leaves. frontiersin.orgfrontiersin.org

Consistent with this, DBR2 and DBR2L show their highest expression levels in tissues rich in these trichomes, such as young leaves and flower buds, with very low expression in roots and stems. nih.govuniprot.org Several transcription factors that regulate trichome development and the artemisinin pathway have been identified. For example, AaMYB121, a novel MYB-like transcription factor, directly binds to the promoters of DBR2 and ALDH1 to activate their expression, leading to enhanced production of DHAA and artemisinin. nih.gov Other TFs, including those from the MYC, bHLH, and WRKY families, are also implicated in regulating DBR2L expression. researchgate.netresearchgate.net This complex transcriptional network ensures that the production of this compound is precisely controlled, both spatially within the plant and in response to developmental and environmental cues.

Post-Transcriptional and Post-Translational Regulatory Mechanisms

The biosynthesis of this compound is a complex process that is meticulously controlled not only at the transcriptional level but also through sophisticated post-transcriptional and post-translational regulatory mechanisms. These layers of control fine-tune the metabolic flux towards artemisinin and its precursors by modulating the stability of transcripts and the activity of regulatory and biosynthetic proteins.

Post-Transcriptional Regulation

Post-transcriptional regulation, primarily mediated by microRNAs (miRNAs), plays a crucial role in orchestrating the expression of genes involved in the artemisinin biosynthetic pathway. MiRNAs are small, non-coding RNA molecules that typically function by binding to messenger RNA (mRNA) transcripts, leading to their degradation or the inhibition of their translation into proteins.

Research indicates that the regulation of the artemisinin pathway by miRNAs is not direct; no miRNA targets have been found among the annotated genes of the artemisinin biosynthesis pathway itself. nih.gov Instead, miRNAs appear to exert their influence indirectly by targeting the transcription factors (TFs) that control the expression of the pathway's enzymatic genes. nih.govresearchgate.net This creates a miRNA-TF module that acts as a key regulatory circuit. nih.gov

Several conserved miRNA families have been identified in Artemisia annua, with their expression levels correlating with artemisinin accumulation, suggesting their involvement in the regulation of its biosynthesis. researchgate.net For instance, the miR160 family has been shown to regulate the auxin signal transduction pathway by targeting genes of the Auxin Response Factor (ARF) family. nih.gov The miR160-ARF1 module, in particular, has been implicated in the development of glandular trichomes—the specialized structures where this compound is synthesized—and in the regulation of artemisinin biosynthesis. nih.gov Other identified miRNA families that may influence artemisinin production include miR319, miR396, miR399, and miR858. researchgate.net

Table 1: Examples of miRNA Families Implicated in Artemisinin Biosynthesis Regulation

| miRNA Family | Target Type | Proposed Regulatory Role |

|---|---|---|

| miR160 | Auxin Response Factor (ARF) family genes | Indirectly regulates artemisinin biosynthesis and glandular trichome development. nih.gov |

| miR319 | Transcription factors (e.g., TCP family) | May influence trichome development, thereby affecting artemisinin accumulation. researchgate.net |

| miR396 | Transcription factors | Potentially involved in regulating secondary metabolite pathways. researchgate.net |

| miR858 | Transcription factors | Potentially involved in regulating secondary metabolite pathways. researchgate.net |

Post-Translational Regulation

Post-translational modifications (PTMs) of proteins offer a rapid and dynamic mechanism for controlling enzyme and transcription factor activity. Phosphorylation and protein-protein interactions are key PTMs that have been identified in the regulation of the artemisinin biosynthetic pathway. nih.gov

A significant breakthrough in understanding this level of control was the identification of ARTEMISININ BIOSYNTHESIS PROMOTING KINASE 1 (AaAPK1). nih.gov AaAPK1 is a kinase from the SnRK2 family that positively regulates artemisinin biosynthesis. nih.gov Its regulatory action is achieved through the direct phosphorylation of the transcription factor AabZIP1. nih.gov The physical interaction between AaAPK1 and AabZIP1 has been confirmed through various assays. nih.gov

The phosphorylation of AabZIP1, specifically at the serine 37 (Ser37) residue, significantly enhances its ability to activate the transcription of artemisinin biosynthesis genes, including those required for the production of this compound. nih.gov Replacing this serine with an alanine (B10760859) residue was found to suppress phosphorylation and inhibit the transactivational activity of AabZIP1. nih.gov This demonstrates a clear link between a specific phosphorylation event and the upregulation of the biosynthetic pathway. nih.gov

In addition to phosphorylation, protein-protein interactions serve as another repressive mechanism. JAZ proteins, which are key repressors in the jasmonate signaling pathway, can physically interact with and repress the activity of the transcription factor AaMYC2. nih.gov AaMYC2 is a positive regulator of several artemisinin biosynthesis genes, including CYP71AV1 and DBR2. nih.gov This interaction provides a point of cross-talk between different signaling pathways to fine-tune the metabolic output. nih.govnih.gov

Table 2: Key Post-Translational Modifications in Artemisinin Biosynthesis Regulation

| Modifying Protein/Factor | Target Protein | Type of Modification/Interaction | Effect on Biosynthesis |

|---|---|---|---|

| AaAPK1 | AabZIP1 | Phosphorylation (at Ser37) | Positive; enhances the transactivational activity of AabZIP1 on biosynthesis genes. nih.gov |

| JAZ Proteins | AaMYC2 | Protein-protein interaction | Negative; represses the activity of AaMYC2, a positive regulator of biosynthesis genes. nih.gov |

| AabZIP1 | AaMYC2 | Transcriptional Activation | Positive; AabZIP1 directly binds to the AaMYC2 promoter to upregulate its expression, indirectly promoting the biosynthesis of downstream products. nih.gov |

Advanced Synthetic and Biotechnological Approaches for Research Applications

Chemoenzymatic Synthesis Methodologies for Chiral Control

The stereochemistry at the C11 position of dihydroartemisinic aldehyde is crucial, with the (11R)-configuration being the direct precursor to artemisinin (B1665778). researchgate.net Controlling this specific chirality is a significant challenge in chemical synthesis. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, offer powerful solutions.

Achieving the desired (11R)-configuration of dihydroartemisinic aldehyde through enzymatic processes is a key area of research. In the native biosynthetic pathway within Artemisia annua, the enzyme artemisinic aldehyde Δ11(13)-reductase (DBR2) catalyzes the reduction of the exocyclic double bond of artemisinic aldehyde to form dihydroartemisinic aldehyde. oup.commaxapress.com This enzymatic step naturally produces the required (11R)-epimer. researchgate.net

Beyond the plant's native pathway, researchers have developed innovative chemoenzymatic strategies. One novel approach reverses the natural biosynthetic order of cyclization and oxidation. nih.govnih.gov This method utilizes the enzyme amorphadiene (B190566) synthase (ADS), which typically cyclizes farnesyl diphosphate (B83284) (FDP). nih.govdntb.gov.ua In this engineered process, a chemically synthesized, hydroxylated FDP analogue is used as a substrate for ADS. researchgate.netcardiff.ac.uk The enzyme catalyzes the cyclization of this modified precursor to directly yield dihydroartemisinic aldehyde. nih.gov While this process provides a significant shortcut, it often results in a mixture of (11R)- and (11S)-epimers, necessitating further purification or enrichment steps to isolate the desired (11R)-isomer. researchgate.net

| Approach | Key Enzyme | Substrate | Product | Key Finding |

|---|---|---|---|---|

| Native Biosynthesis | Artemisinic aldehyde Δ11(13)-reductase (DBR2) | Artemisinic aldehyde | (11R)-dihydroartemisinic aldehyde | Enzymatic reduction establishes the required (11R) stereochemistry in the plant. researchgate.netoup.com |

| Reversed Biosynthesis | Amorphadiene synthase (ADS) | 12-hydroxyfarnesyl diphosphate | (11R/11S)-dihydroartemisinic aldehyde mixture | Demonstrates the potential of substrate engineering and terpene synthases to produce key intermediates in fewer steps. nih.govnih.govresearchgate.net |

Given that some synthetic routes produce a mixture of (11R)- and (11S)-dihydroartemisinic aldehyde, efficient methods for enriching the desired diastereomer are essential. acs.org Crystallization-induced diastereomer transformation (CIDT) has emerged as a highly effective non-enzymatic strategy. nih.govnih.gov

This technique involves reacting a diastereomeric mixture of dihydroartemisinic aldehyde with a chiral auxiliary, such as the Betti base. acs.orgresearchgate.net This reaction forms a new pair of diastereomers which, under specific conditions, allows for the epimerization of the undesired stereocenter and the selective crystallization of the desired diastereomer. A notable study demonstrated that starting with a 65:35 mixture of (11R)- and (11S)-dihydroartemisinic aldehyde, treatment with the (S)-Betti base in methanol (B129727) led to the formation of a crystalline naphthoxazine derivative. acs.orgnih.gov This process successfully enriched the diastereomeric ratio to 95:5 in favor of the derivative corresponding to the (11R)-aldehyde. nih.gov The chiral auxiliary can then be removed, yielding the highly enriched this compound, and the Betti base can be recovered and reused. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Mixture of (11R)- and (11S)-dihydroartemisinic aldehyde (e.g., 65:35 dr) | acs.org |

| Chiral Auxiliary | (S)-Betti base | acs.orgnih.gov |

| Process | Condensation to form a crystalline diastereomer, allowing for in-situ epimerization and enrichment. | nih.govacs.org |

| Final Diastereomeric Ratio | Achieved up to 99:1 in favor of the (11R)-diastereomer. | acs.orgnih.gov |

| Advantage | Provides a practical, large-scale method for accessing highly diastereo- and enantioenriched compounds. | nih.gov |

Metabolic Engineering Strategies for Production Optimization

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. This approach has been applied to both the native producer, Artemisia annua, and heterologous microbial hosts.

Enhancing the production of this compound in its natural source, A. annua, is a primary goal of metabolic engineering. researchgate.net Strategies focus on upregulating the expression of key genes in the artemisinin biosynthetic pathway and diverting metabolic flux away from competing pathways. oup.commaxapress.com The biosynthesis of this compound is directly downstream of artemisinic aldehyde and involves the enzymes DBR2 and subsequently aldehyde dehydrogenase 1 (ALDH1), which converts the aldehyde to dihydroartemisinic acid. oup.commaxapress.com

Key genetic engineering strategies include:

Overexpression of Pathway Genes: Increasing the expression of genes such as amorphadiene synthase (ADS), cytochrome P450 monooxygenase (CYP71AV1), and DBR2 has been shown to boost the production of artemisinin precursors. oup.comtandfonline.com

Transcription Factor Engineering: Utilizing transcription factors that regulate the expression of multiple pathway genes simultaneously offers a powerful method for coordinating the upregulation of the entire biosynthetic pathway. maxapress.com

| Gene | Enzyme | Function in Pathway | Reference |

|---|---|---|---|

| ADS | Amorpha-4,11-diene synthase | First committed step, converts FPP to amorpha-4,11-diene. | oup.commaxapress.com |

| CYP71AV1 | Cytochrome P450 monooxygenase | Multi-step oxidation of amorpha-4,11-diene to artemisinic aldehyde. | oup.comtandfonline.com |

| DBR2 | Artemisinic aldehyde Δ11(13)-reductase | Reduces artemisinic aldehyde to dihydroartemisinic aldehyde. | oup.commaxapress.com |

| ALDH1 | Aldehyde dehydrogenase 1 | Oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid. | oup.comnih.gov |

| HMGR | HMG-CoA reductase | Rate-limiting step in the MVA pathway, increases FPP supply. | oup.com |

Producing artemisinin precursors in engineered microorganisms offers a scalable and cost-effective alternative to plant extraction. nih.gov Saccharomyces cerevisiae (yeast) and Escherichia coli have been successfully engineered to produce high titers of artemisinic acid and dihydroartemisinic acid, the latter being the direct product of this compound oxidation. nih.govnih.gov

The core strategy involves introducing the essential genes from A. annua (ADS, CYP71AV1, DBR2, ALDH1) into the microbial host. nih.govmdpi.com Further optimization is achieved by:

Redirecting Carbon Flux: Engineering the host's central metabolism to channel more carbon towards the production of FPP, the entry point for the artemisinin pathway. nih.gov

Protein Engineering: Modifying the enzymes to improve their activity or substrate specificity. For example, engineering ALDH1 to have a higher preference for dihydroartemisinic aldehyde over artemisinic aldehyde can significantly increase the ratio of dihydroartemisinic acid produced. nih.gov

Fusion Proteins: Creating fusion proteins, such as linking DBR2 and ALDH1, can enhance metabolic flux by channeling the substrate directly from one active site to the next, increasing the efficiency of the conversion of dihydroartemisinic aldehyde. nih.gov

Through these combined strategies, researchers have achieved dihydroartemisinic acid titers of up to 1.70 g/L in fermentation bioreactors, demonstrating the viability of microbial production platforms. nih.gov

Synthetic Biology Applications in Pathway Reconstruction and Diversification

Synthetic biology takes a holistic engineering approach to redesign biological systems for new purposes. wikipedia.org This discipline has been instrumental in advancing the production of this compound and its derivatives. nih.gov Early efforts in 2003 focused on engineering the artemisinin precursor pathway in E. coli. wikipedia.orglbl.gov

A key application is the complete reconstruction of the biosynthetic pathway in a heterologous host. nih.gov This involves not just transferring the genes but also optimizing their expression levels, codon usage for the host organism, and spatial organization within the cell. nih.govelifesciences.org For instance, the entire pathway for artemisinic acid has been transferred into tobacco plants, a high-biomass crop, using a synthetic biology approach called "Combinatorial Supertransformation of Transplastomic Recipient Lines" (COSTREL). elifesciences.orgnih.gov This method involved first inserting a core set of genes into the chloroplast genome, followed by the combinatorial transformation of additional genes known to enhance flux, ultimately leading to plants capable of producing significant quantities of artemisinic acid. elifesciences.orgnih.gov

These pathway reconstruction efforts provide a platform not only for optimizing the production of known intermediates like this compound but also for pathway diversification. By introducing novel enzymes or engineered versions of existing ones, synthetic biology enables the creation of new artemisinin-like molecules with potentially improved properties. nih.govresearchgate.net

Analytical Research Methodologies for 11r Dihydroartemisinic Aldehyde

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis

Chromatographic and spectrometric methods are the cornerstones for the separation, identification, and quantification of (11R)-dihydroartemisinic aldehyde from complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Epimer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly valuable for differentiating between its epimers, (11R)- and (11S)-dihydroartemisinic aldehyde. acs.org The separation of these stereoisomers is crucial for understanding the stereospecificity of the biosynthetic pathway.

Researchers have successfully used GC-MS to analyze the reaction products of enzymes involved in artemisinin (B1665778) biosynthesis. researchgate.netresearchgate.net For instance, in vitro enzyme assays with artemisinic aldehyde as a substrate have employed GC-MS to identify the formation of this compound. researchgate.net The method's high resolution and sensitivity, coupled with mass spectral data, allow for unambiguous peak identification by comparing retention times and mass fragmentation patterns with authentic standards. researchgate.net Different capillary columns, such as HP-5MS and HP-InnoWax, have been utilized depending on the specific set of artemisinin precursors being analyzed. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. Several HPLC methods have been developed for the quantification of artemisinin and its precursors. nih.govmmv.org

For the analysis of aldehydes, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy to enhance UV detection. researchgate.netauroraprosci.com The resulting hydrazones can be effectively separated on a C18 column and detected at a wavelength of around 360 nm. auroraprosci.comsigmaaldrich.com Isocratic elution with a mobile phase consisting of acetonitrile (B52724) and water is often employed. auroraprosci.com The choice of detector is critical, with UV and Evaporative Light Scattering Detector (ELSD) being common choices. While the HPLC-UV method is suitable for purity analysis of bulk artemisinin, the HPLC-ELSD method is considered more robust for routine quantification in plant extracts. mmv.org For detecting impurities at very low levels, mass spectrometric (MS) detection is necessary due to its higher sensitivity. mmv.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ascentis Express C18, 10 cm x 4.6 mm I.D., 2.7 μm particles | sigmaaldrich.com |

| Mobile Phase | [A] water; [B] acetonitrile; (40:60, A:B) | sigmaaldrich.com |

| Flow Rate | 2 mL/min | sigmaaldrich.com |

| Column Temperature | 30 °C | auroraprosci.comsigmaaldrich.com |

| Detector | UV, 360 nm | auroraprosci.comsigmaaldrich.com |

| Injection Volume | 5 μL | sigmaaldrich.com |

Omics Approaches in Pathway Characterization

Omics technologies, including transcriptomics and metabolomics, have revolutionized the study of biosynthetic pathways by providing a global view of gene expression and metabolite profiles.

Transcriptomics for Gene Expression Profiling related to Biosynthesis

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool to identify genes involved in specific metabolic pathways. In the context of artemisinin biosynthesis, transcriptome analysis of Artemisia annua has been instrumental in identifying and characterizing genes encoding key enzymes and transcription factors. nih.govfrontiersin.orgnih.govresearchgate.net

Studies have shown that the expression of genes involved in the artemisinin biosynthetic pathway, such as those for amorphadiene (B190566) synthase (ADS), cytochrome P450 monooxygenase (CYP71AV1), and dihydroartemisinic aldehyde reductase (DBR2), is often correlated with the accumulation of artemisinin and its precursors. malariaworld.orgfrontiersin.org For example, high-artemisinin producing chemotypes of A. annua exhibit significantly higher expression levels of DBR2 compared to low-artemisinin producers. frontiersin.orgdiva-portal.org Transcriptome sequencing has also been used to identify transcription factors that regulate the expression of these biosynthetic genes, providing insights into the complex regulatory networks governing artemisinin production. nih.govfrontiersin.orgnih.govresearchgate.net

Metabolomics for Profiling Sesquiterpenoid Intermediates

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. This approach has been successfully applied to profile the sesquiterpenoid intermediates in the artemisinin biosynthetic pathway in Artemisia species. nih.gov

Widely targeted metabolomics, which combines the advantages of untargeted and targeted approaches, has enabled the detection of a wide range of metabolites, including flavonoids, phenolic acids, and various artemisinin-related compounds. nih.gov Such analyses have revealed significant differences in the metabolite profiles of different Artemisia species and chemotypes. frontiersin.orgnih.gov For example, metabolomic studies have confirmed that high-artemisinin producing chemotypes accumulate sesquiterpenes that are saturated at the 11,13-position, consistent with higher DBR2 activity. frontiersin.org These studies provide a comprehensive snapshot of the metabolic landscape and help to elucidate the flow of intermediates through the biosynthetic network.

Enzyme Activity Assays and Kinetic Characterization of DBR2

Understanding the enzymatic conversion of artemisinic aldehyde to this compound requires detailed enzyme activity assays and kinetic characterization of the responsible enzyme, Dihydroartemisinic aldehyde reductase (DBR2). wikipedia.orgnih.govqmul.ac.uk

DBR2 is a key enzyme that channels the metabolic flux towards artemisinin. nih.govnih.gov Enzyme assays are typically performed using recombinant DBR2 expressed in systems like E. coli. The activity of the enzyme is determined by incubating it with the substrate, artemisinic aldehyde, and the cofactor NADPH, and then analyzing the reaction products by GC-MS or HPLC. researchgate.netresearchgate.net

Biological Role and Downstream Metabolic Fate in Plants

Function as a Crucial Intermediate in Artemisinin (B1665778) Formation

(11R)-dihydroartemisinic aldehyde holds a critical position in the metabolic pathway leading to artemisinin. nih.gov The biosynthesis of artemisinin begins with the cyclization of farnesyl pyrophosphate (FPP) to form amorpha-4,11-diene, the first committed step in the pathway. nih.gov This initial hydrocarbon is then subjected to a series of oxidation reactions catalyzed by the cytochrome P450 enzyme, CYP71AV1, to produce artemisinic alcohol and subsequently artemisinic aldehyde. nih.govnih.gov

At this juncture, the pathway branches. Artemisinic aldehyde can be oxidized to artemisinic acid, a precursor to another sesquiterpenoid, arteannuin B. nih.gov Alternatively, and crucially for artemisinin synthesis, artemisinic aldehyde is reduced at the Δ11(13) double bond by the enzyme artemisinic aldehyde Δ11(13) reductase (DBR2) to form this compound. nih.govnih.govnih.gov This step is considered a checkpoint, directing the metabolic flow towards artemisinin production. nih.gov

Following its formation, this compound is rapidly oxidized by aldehyde dehydrogenase 1 (ALDH1) to yield dihydroartemisinic acid (DHAA), the immediate precursor to artemisinin. nih.govnih.govnih.gov The efficient conversion of this compound to DHAA is vital for maximizing the production of artemisinin. cdnsciencepub.com

Non-Enzymatic Transformations in the Pathway

A distinctive feature of the final step in artemisinin biosynthesis is its non-enzymatic nature. nih.gov While the pathway to dihydroartemisinic acid (DHAA) is enzyme-catalyzed, the conversion of DHAA to artemisinin is a spontaneous process. nih.govacs.org This transformation is a cascade reaction involving a photo-oxidative process. nih.gov

Specifically, DHAA undergoes an oxygen-mediated photochemical oxidation to form artemisinin. nih.gov Evidence confirms the spontaneous, non-enzymatic conversion of DHAA to artemisinin, which involves the formation of a hydroperoxide intermediate in the presence of singlet oxygen, followed by a series of rearrangements to form the characteristic endoperoxide bridge of the artemisinin molecule. acs.org While aldehydes can be susceptible to photo-oxidation, in the context of the artemisinin pathway, it is the downstream product, dihydroartemisinic acid, that undergoes this key non-enzymatic transformation to yield the final active compound. acs.orgnih.gov Feeding studies using labeled DHAA have provided strong evidence that these final steps occur non-enzymatically in vivo. pnas.org

Contribution to the Overall Sesquiterpenoid Metabolome

When the flux is directed towards this compound, the plant's metabolic machinery is geared towards producing artemisinin. researchgate.net Conversely, if the activity of DBR2 is low or if artemisinic aldehyde is preferentially oxidized (for example, by CYP71AV1 or ALDH1), the primary end product becomes artemisinic acid, which can then be converted to arteannuin B. nih.govnih.gov Therefore, the relative activities of the enzymes at this branch point determine the ratio of artemisinin to other sesquiterpenoids.

Furthermore, studies on mutants where the artemisinin pathway is blocked have demonstrated the plasticity of the plant's sesquiterpene metabolism. For instance, when the CYP71AV1 enzyme is disrupted, the flux of the precursor amorpha-4,11-diene can be redirected to produce other sesquiterpenes at high levels, highlighting the central and competitive nature of the artemisinin pathway within the broader sesquiterpenoid metabolome. pnas.org

Endogenous Factors Influencing its Accumulation within Plant Tissues

The accumulation of this compound and, consequently, artemisinin, is regulated by a complex interplay of endogenous factors, primarily at the genetic and developmental levels.

Enzyme Expression and Competition: The levels of this compound are directly influenced by the expression and activity of the enzymes involved in its synthesis and conversion. High expression of DBR2 is crucial for shunting artemisinic aldehyde towards the artemisinin pathway. nih.govnih.gov Conversely, the presence of competing enzymes, such as Red1, an oxidoreductase with a high affinity for this compound, can have a negative impact on artemisinin production by converting the aldehyde into the corresponding alcohol, thus diverting the flux away from dihydroartemisinic acid. ebi.ac.uknih.gov

Transcriptional Regulation: The expression of key biosynthetic genes is controlled by various transcription factors. For example, transcription factors like AaORA, AaERF1, AaERF2, and AaWRKY1 have been shown to positively regulate the expression of genes such as DBR2 and CYP71AV1, thereby enhancing the metabolic flux towards artemisinin. nih.govnih.gov The expression of these transcription factors can be influenced by developmental cues and hormonal signals. nih.gov

Plant Development and Age: The accumulation of artemisinin and its precursors is also influenced by the developmental stage of the plant. The expression of biosynthetic genes, including DBR2 and ALDH1, and positive regulatory transcription factors generally increases as the plant ages, leading to a gradual accumulation of artemisinin. nih.gov

Future Research Directions and Translational Applications

Elucidation of Uncharacterized Enzymatic Steps and Regulatory Networks

The biosynthetic pathway leading to artemisinin (B1665778) has been extensively studied, yet significant knowledge gaps remain, particularly concerning the steps immediately following the formation of (11R)-dihydroartemisinic aldehyde and the intricate regulatory networks that control its flux.

While the conversion of artemisinic aldehyde to this compound by artemisinic aldehyde Δ11(13)-reductase (DBR2) and its subsequent oxidation to dihydroartemisinic acid (DHAA) by aldehyde dehydrogenase 1 (ALDH1) are established, the final conversion of DHAA to artemisinin is thought to be a non-enzymatic, photo-oxidative process. nih.govnih.gov However, there is ongoing debate about whether this final step is purely spontaneous or if uncharacterized enzymes are involved, particularly within the specific biochemical environment of the plant's glandular trichomes. nih.govmalariaworld.orgmdpi.com Research suggests that while dihydroartemisinic acid is a direct precursor, the conversion of artemisinic acid to arteannuin B may occur non-enzymatically, but this does not lead to artemisinin. nih.gov

Recently, the discovery of dihydroartemisinic acid dehydrogenase (AaDHAADH) in Artemisia annua has added another layer of complexity. This enzyme catalyzes the reversible conversion between artemisinic acid and DHAA, suggesting a more dynamic and interconnected pathway than previously understood. nih.gov Further investigation into such enzymes is crucial.

The regulatory networks governing the expression of key pathway genes are also a major area of research. Several families of transcription factors (TFs) have been identified that modulate the biosynthesis of artemisinin precursors. For instance, the bHLH transcription factor AaMYC2 has been shown to directly bind to the promoters of AaCYP71AV1 and AaDBR2, enhancing their expression. nih.gov Similarly, the AabZIP1 transcription factor can activate the promoters of AaMYC2, which in turn upregulates AaDBR2 and AaALDH1. nih.gov Understanding how these TFs are integrated with hormonal and environmental signals will be key to fully mapping the regulatory landscape. maxapress.com

Key Research Questions:

Are there enzymes that facilitate or control the final conversion of DHAA to artemisinin in vivo?

How does the complex web of transcription factors (e.g., bHLH, bZIP, WRKY) interact to coordinate gene expression in response to developmental and environmental cues? nih.govcabidigitallibrary.org

Rational Design and Optimization of Metabolic Engineering Platforms

Metabolic engineering offers a promising avenue for increasing the production of artemisinin and its precursors, including this compound, in both the native plant Artemisia annua and heterologous hosts like yeast (Saccharomyces cerevisiae) and tobacco. nih.govf1000research.com Rational design, informed by a deep understanding of the biosynthetic pathway, is central to these efforts.

A primary strategy involves enhancing the metabolic flux towards this compound. This can be achieved by overexpressing the genes for key enzymes in the pathway, such as amorpha-4,11-diene synthase (ADS), CYP71AV1, DBR2, and ALDH1. nih.govmaxapress.com Co-expression of multiple pathway genes has proven more effective than single-gene overexpression. maxapress.com Another critical approach is the downregulation of competing pathways that divert the precursor farnesyl pyrophosphate (FPP) away from artemisinin biosynthesis, such as the pathways for squalene (B77637) or other sesquiterpenes. nih.gov

In heterologous hosts like yeast, a major challenge is efficiently manipulating the sequence of enzymes required to convert artemisinic alcohol to DHAA. One innovative solution involves creating fusion proteins, such as DBR2-ADH1 (artemisinic alcohol dehydrogenase) and DBR2-ALDH1, to enhance substrate channeling and increase the ratio of DHAA to the side-product artemisinic acid. genscript.com Further protein engineering of enzymes like ALDH1 to improve its substrate preference for dihydroartemisinic aldehyde over artemisinic aldehyde has successfully increased the final DHAA titer. genscript.com

Compartmentalization of the biosynthetic pathway within specific cellular organelles is another advanced strategy. Targeting the enzymes AACPR (cytochrome P450 reductase), DBR2, and CYP71AV1 to the chloroplasts in transgenic tobacco has been shown to result in higher expression and more efficient conversion to artemisinin precursors. nih.gov

| Engineering Strategy | Target/Method | Outcome | Host System |

| Enhance Metabolic Flux | Overexpression of key enzymes (e.g., ADS, CYP71AV1, DBR2) | Increased artemisinin/precursor yield. nih.govmaxapress.com | A. annua, Yeast |

| Block Competing Pathways | Downregulation of squalene synthase (SQS) | Increased FPP availability for artemisinin pathway. nih.gov | A. annua |

| Substrate Channeling | Creation of fusion proteins (e.g., DBR2-ALDH1) | Increased ratio of DHAA to artemisinic acid. genscript.com | Yeast |

| Protein Engineering | Rational mutation of ALDH1 | Improved substrate preference for dihydroartemisinic aldehyde. genscript.com | Yeast |

| Compartmentalization | Targeting pathway enzymes to chloroplasts | Higher expression and efficient photo-oxidation. nih.gov | Tobacco |

Novel Biocatalytic Applications Utilizing DBR2 and Related Enzymes

The enzymes involved in the biosynthesis of this compound, particularly DBR2, possess significant potential for broader biocatalytic applications. Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry, offering high specificity and efficiency under mild conditions. nih.govmdpi.com

DBR2 specifically catalyzes the reduction of the α,β-unsaturated aldehyde in artemisinic aldehyde. researchgate.net This type of reaction is common in organic synthesis, and DBR2 could potentially be used to produce a range of valuable chiral aldehydes and alcohols if its substrate scope can be broadened through protein engineering. The discovery that an ortholog of DBR2 from Artemisia absinthium (abDBR2) shows comparable catalytic activity to A. annua DBR2 opens the door to mining other plant species for novel reductase enzymes. researchgate.net This expands the toolbox of available biocatalysts for fine chemical synthesis.

Related enzymes in the pathway also have potential. ALDH1, which oxidizes this compound, belongs to a large family of dehydrogenases used in various industrial processes. nih.gov The newly identified AaDHAADH, with its ability to catalyze a reversible reduction/oxidation, could be particularly valuable for stereospecific conversions. nih.gov

Future research will likely focus on:

Directed Evolution and Rational Design: Modifying the active sites of DBR2 and related enzymes to accept non-native substrates, thereby creating novel biocatalysts for the pharmaceutical and chemical industries. nih.gov

Immobilization: Developing robust methods to immobilize these enzymes, allowing for their reuse in continuous flow reactors and reducing production costs. mdpi.comrsc.org

Chemo-enzymatic Synthesis: Integrating these biocatalytic steps with traditional chemical synthesis to create more efficient and sustainable routes to complex molecules. illinois.edufigshare.com

Development of Advanced Analytical Tools for In Situ Biosynthetic Monitoring

The success of metabolic engineering and biocatalysis relies heavily on the ability to accurately measure the concentrations of intermediates and final products. While established analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, ELSD) and mass spectrometry (LC-MS, GC-MS) are the current standards for quantifying artemisinin and its precursors, they are typically performed on extracts from harvested tissues. mmv.orgmmv.org These methods are destructive and provide only a snapshot in time.

A significant frontier in this field is the development of advanced analytical tools for real-time, in situ monitoring of the biosynthesis of this compound and other intermediates directly within living cells or glandular trichomes. Such tools would provide invaluable dynamic information about metabolic flux and the effects of genetic or environmental perturbations.

Potential future technologies include:

Genetically Encoded Biosensors: Developing fluorescent or colorimetric biosensors based on transcription factors or binding proteins that respond to specific concentrations of this compound or its precursors. These could be expressed directly in engineered yeast or plant cells to provide real-time readouts.

Activity-Based Probes: Designing chemical probes that specifically bind to and label active enzymes like DBR2 or ALDH1 within the cell. nih.gov This would allow for the direct visualization of where and when these key enzymes are active.

Advanced Microscopy and Spectroscopy: Employing techniques like Raman spectroscopy or fluorescence lifetime imaging microscopy (FLIM) to non-invasively detect and quantify specific metabolites within subcellular compartments like the glandular trichomes.

The development of these tools would revolutionize the ability to screen large libraries of engineered strains and rapidly optimize production platforms, accelerating the transition from laboratory research to industrial application.

| Analytical Tool | Application | Advantages | Limitations/Future Direction |

| HPLC (UV, ELSD, RI) | Quantification of artemisinin and precursors in extracts. mmv.orgmmv.org | Well-established, reliable, quantitative. | Destructive, labor-intensive, not in real-time. |

| LC-MS / GC-MS | High-sensitivity detection and identification of metabolites. mmv.org | Very sensitive and specific. | Destructive, requires complex instrumentation. |

| Genetically Encoded Biosensors | Real-time, in vivo monitoring of metabolite levels. | Non-invasive, high-throughput screening. | Future: Development of sensors for pathway intermediates. |

| Activity-Based Probes | In situ localization of active enzyme populations. nih.gov | Provides spatial and functional information. | Future: Design of probes specific to artemisinin pathway enzymes. |

Q & A

Q. How is (11R)-dihydroartemisinic aldehyde identified in Artemisia annua extracts?

Methodological Answer: Identification involves gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analysis of glandular trichome secretory cell extracts. Reference compounds are synthesized or isolated for structural validation via spectral matching. Enzyme assays with microsomal pellets (e.g., from leaf extracts) are used to confirm intermediates by tracking NADPH-dependent conversion of amorpha-4,11-diene to downstream metabolites . Radio-GC can further validate isotopic labeling patterns in biosynthetic studies .

Q. What is the enzymatic pathway leading to the formation of this compound?

Methodological Answer: The aldehyde is synthesized via the reduction of artemisinic aldehyde by DBR2 (artemisinic aldehyde Δ11(13)-reductase), an NADPH-dependent enzyme. Artemisinic aldehyde itself originates from amorpha-4,11-diene through hydroxylation by CYP71AV1 and subsequent oxidation steps. DBR2 selectively reduces the C11–C13 double bond in artemisinic aldehyde, yielding the (11R)-stereoisomer . Enzyme activity is confirmed via assays with purified DBR2, NADPH, and substrate, with product analysis by GC-MS or HPLC .

Q. What analytical techniques are used to detect and quantify this compound in plant tissues?

Methodological Answer: Targeted metabolomics using LC-MS/MS or GC-MS with selective ion monitoring (SIM) is employed for quantification. For structural confirmation, high-resolution NMR (e.g., ¹³C and ¹H NMR) is critical to distinguish stereoisomers. Tissue-specific localization is achieved via laser microdissection of glandular trichomes followed by extraction and analysis .

Advanced Research Questions

Q. How can metabolic engineering optimize this compound accumulation for artemisinin production?

Methodological Answer: Overexpression of DBR2 in Artemisia annua or heterologous systems (e.g., Saccharomyces cerevisiae) enhances flux toward this compound. Transient transformation with pCAMBIA1303-DBR2 vectors in A. annua has shown increased aldehyde levels, validated by GUS reporter assays and PCR . Co-expression with CYP71AV1 and ALDH1 minimizes competing pathways (e.g., artemisinic acid formation) .

Q. What experimental approaches resolve stereochemical challenges in synthesizing this compound?

Methodological Answer: Crystallization-induced diastereomeric transformation using chiral auxiliaries (e.g., Betti base) enriches the (11R)-isomer from racemic mixtures. Asymmetric catalysis with engineered reductases (e.g., DBR2 mutants) or chiral ligands in chemoenzymatic synthesis can also achieve stereoselectivity. Stereochemical validation requires circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. How do enzyme kinetics of DBR2 influence the conversion rate of artemisinic aldehyde to this compound?

Methodological Answer: Michaelis-Menten kinetics are determined using purified DBR2, varying substrate (artemisinic aldehyde) and cofactor (NADPH) concentrations. Activity assays monitored by UV-Vis (NADPH depletion at 340 nm) or GC-MS quantify initial reaction rates. Competitive inhibition studies with artemisinic acid or alcohol reveal substrate specificity .

Q. What are conflicting hypotheses about the role of this compound in competing biosynthetic pathways?

Methodological Answer: Some studies propose that artemisinic aldehyde reduction by DBR2 is the sole route to dihydroartemisinic aldehyde , while others suggest alternative pathways via oxidized amorphadiene precursors . Resolving this requires isotopic tracer experiments (e.g., ¹³C-labeled amorpha-4,11-diene) and knockout mutants of DBR2 to track pathway dominance .

Contradictions and Open Questions

Q. How can conflicting reports about the timing of C11–C13 double-bond reduction be reconciled?

Methodological Answer: While most evidence supports reduction at the aldehyde stage , studies proposing reduction at the alcohol or acid level require re-examination via time-course enzyme assays and substrate-specificity profiling . Comparative transcriptomics of high- and low-artemisinin chemotypes (e.g., HAN vs. JL strains) may clarify pathway regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.